molecular formula C8H7F2NO2 B3025189 2,6-Difluoro-3-methoxybenzamide CAS No. 886498-26-6

2,6-Difluoro-3-methoxybenzamide

Cat. No. B3025189
CAS RN: 886498-26-6
M. Wt: 187.14 g/mol
InChI Key: JWQAQJXFEPQZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-methoxybenzamide is a chemical compound with the molecular formula C8H7F2NO2 . It has a molecular weight of 187.15 . The IUPAC name for this compound is 2,6-difluoro-3-methoxybenzamide .


Molecular Structure Analysis

A conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide (DFMBA) with 3-methoxybenzamide (3-MBA) has been undertaken . For the isolated molecules, the calculations reveal that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-methoxybenzamide is a solid powder at ambient temperature .

Scientific Research Applications

FtsZ Allosteric Inhibition

2,6-Difluoro-3-methoxybenzamide (DFMBA) has been studied for its role in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and inhibiting it can help in the development of new antibiotics. The presence of fluorine atoms in DFMBA is responsible for its non-planarity, which allows it to interact more effectively with the protein .

Anti-S. aureus Activity

DFMBA has been found to increase anti-S. aureus activity due to fluorination . S. aureus is a common bacterium that can cause various infections, and developing new ways to combat it is crucial.

Molecular Docking Studies

Molecular docking studies of DFMBA have highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This can provide insights into the design of new drugs.

Interaction with Key Residues

The docking simulation in the allosteric binding site also confirms the critical importance of the hydrogen bonds between the carboxamide group with the residues Val207, Leu209, and Asn263 . This information can be useful in understanding how DFMBA interacts with proteins.

Synthesis of Novel Compounds

DFMBA can be used as a starting point for the synthesis of novel compounds . These new compounds can then be tested for various properties and potential applications.

Antioxidant Activity

Some synthesized compounds from DFMBA have shown effective total antioxidant, free radical scavenging, and metal chelating activity . This suggests potential applications in health and medicine.

Safety and Hazards

The safety information for 2,6-Difluoro-3-methoxybenzamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P260, P271, and P280 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

The importance of the 2,6-difluoro-3-methoxybenzamide motif for FtsZ allosteric inhibition has been studied . The research indicates that the presence of the fluorine atoms in DFMBA is responsible for its non-planarity, which could have implications for future research and applications .

properties

IUPAC Name

2,6-difluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAQJXFEPQZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303334
Record name 2,6-Difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxybenzamide

CAS RN

886498-26-6
Record name 2,6-Difluoro-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
2,6-Difluoro-3-methoxybenzamide
Reactant of Route 4
2,6-Difluoro-3-methoxybenzamide
Reactant of Route 5
2,6-Difluoro-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
2,6-Difluoro-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.